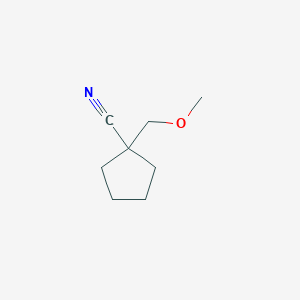

1-(Methoxymethyl)cyclopentane-1-carbonitrile

説明

特性

IUPAC Name |

1-(methoxymethyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-10-7-8(6-9)4-2-3-5-8/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKUBLDLSKRVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(Methoxymethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentane derivatives with methoxymethylating agents and cyanide sources. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1-(Methoxymethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-(Methoxymethyl)cyclopentane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

Medicine: It is investigated for its potential use in drug development due to its unique structural features.

Industry: This compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Methoxymethyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo cleavage or substitution. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of cyclopentane-carbonitrile derivatives allows for systematic comparisons. Below, key analogues are analyzed for molecular properties, synthesis, and reactivity.

Table 1: Comparative Data for Cyclopentane-Carbonitrile Derivatives

*Calculated based on formula. †Estimated due to methoxy group’s polarity. ‡Estimated based on chlorine’s contribution.

Key Comparative Insights:

This contrasts with electron-withdrawing groups like chloromethyl or phenyl, which reduce electron density at the cyclopentane ring . 4-Aminophenyl derivatives exhibit enhanced nucleophilicity due to the electron-donating amino group, making them suitable for further functionalization in drug intermediates .

Steric and Solubility Profiles: Phenyl and 4-methylphenyl substituents increase steric hindrance and lipophilicity (LogP = 3.38), favoring membrane permeability but reducing aqueous solubility . Methoxymethyl and 4-aminophenyl groups improve solubility via polar interactions, critical for bioavailability in pharmaceutical applications .

Synthetic Methodologies: 1-Phenyl derivatives employ aryl halides and strong bases (e.g., NaH) in DMSO, achieving moderate yields . Chloromethyl derivatives leverage SN2 reactions for further substitutions, highlighting their utility as intermediates . Aminophenyl analogues require protective-group strategies (e.g., benzyloxy groups) to prevent side reactions during nitration and reduction steps .

Analytical and Applications :

生物活性

1-(Methoxymethyl)cyclopentane-1-carbonitrile is a chemical compound with potential biological activity. This article aims to summarize its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H13N

- Molecular Weight : 139.20 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been linked to several mechanisms:

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.

- Antimicrobial Properties : It has shown activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Research suggests that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The IC50 value was found to be approximately 25 µM, indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Research Findings

Recent research has focused on the pharmacological potential of this compound. Key findings include:

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models.

- Toxicology Reports : Toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。